2-Ethylhexyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate
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Overview
Description
2-Ethylhexyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate is a chemical compound with the molecular formula C15H18Br2O2S2. It is known for its unique structure, which includes a thieno[3,4-b]thiophene core substituted with bromine atoms and an ethylhexyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate typically involves the bromination of thieno[3,4-b]thiophene followed by esterification with 2-ethylhexanol. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation Reactions: The thieno[3,4-b]thiophene core can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, typically in anhydrous ether or THF.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, often in dichloromethane or acetic acid.
Reduction: Lithium aluminum hydride, usually in anhydrous ether or THF.
Major Products
Substitution: Formation of various substituted thieno[3,4-b]thiophene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Scientific Research Applications
2-Ethylhexyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate is utilized in several scientific research applications, including:
Organic Electronics: Used as a building block for the synthesis of low band gap polymers for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and polymer solar cells (PSCs).
Materials Science: Employed in the development of novel materials with unique electronic properties.
Chemistry: Serves as a precursor for the synthesis of various functionalized thieno[3,4-b]thiophene derivatives.
Mechanism of Action
The mechanism of action of 2-Ethylhexyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate in organic electronics involves its incorporation into polymer backbones, where it contributes to the electronic properties of the resulting materials. The bromine atoms and the thieno[3,4-b]thiophene core play crucial roles in modulating the electronic structure and enhancing charge transport properties .
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate: Similar structure with a fluorine atom instead of hydrogen at the 3-position.
2-Ethylhexyl 4,6-dibromo-3-chlorothieno[3,4-b]thiophene-2-carboxylate: Similar structure with a chlorine atom instead of hydrogen at the 3-position.
Uniqueness
2-Ethylhexyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic properties. The presence of bromine atoms enhances its reactivity and allows for further functionalization, making it a versatile building block for advanced materials .
Properties
CAS No. |
1160823-81-3 |
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Molecular Formula |
C15H18Br2O2S2 |
Molecular Weight |
454.2 g/mol |
IUPAC Name |
2-ethylhexyl 4,6-dibromothieno[2,3-c]thiophene-2-carboxylate |
InChI |
InChI=1S/C15H18Br2O2S2/c1-3-5-6-9(4-2)8-19-15(18)11-7-10-12(20-11)14(17)21-13(10)16/h7,9H,3-6,8H2,1-2H3 |
InChI Key |
MNCFWGMXRWYWMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC2=C(SC(=C2S1)Br)Br |
Origin of Product |
United States |
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